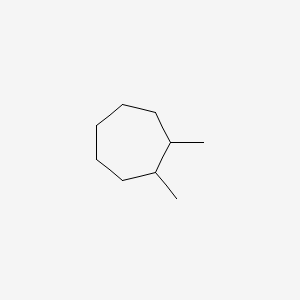
1,2-Dimethylcycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylcycloheptane: is an organic compound with the molecular formula C₉H₁₈ . It is a cycloalkane with two methyl groups attached to the first and second carbon atoms in a trans configuration. This compound is a stereoisomer of cis-1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcycloheptane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrogenation of 1,2-dimethylcycloheptene using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 1,2-Dimethylcycloheptane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can introduce halogen atoms into the compound. For example, bromination using bromine (Br₂) in the presence of light or a radical initiator can yield brominated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, hydrogen gas (H₂) with a metal catalyst.
Substitution: Br₂, Cl₂, and other halogens in the presence of light or radical initiators.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cycloheptanes.
Applications De Recherche Scientifique
Chemistry: 1,2-Dimethylcycloheptane is used as a model compound in stereochemistry studies to understand the effects of spatial arrangement on chemical reactivity and physical properties.
Biology: In biological research, this compound can be used to study the interactions of cycloalkanes with biological membranes and enzymes.
Medicine: While not directly used as a drug, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylcycloheptane in chemical reactions involves the interaction of its methyl groups and cycloheptane ring with reagents. The trans configuration affects the steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with oxidizing and reducing agents, as well as halogenation pathways.
Comparaison Avec Des Composés Similaires
cis-1,2-Dimethylcycloheptane: The cis isomer of 1,2-Dimethylcycloheptane, differing in the spatial arrangement of the methyl groups.
1,2-Dimethylcyclohexane: A cyclohexane derivative with similar methyl substitution but a smaller ring size.
1,2-Dimethylcyclooctane: A cyclooctane derivative with similar methyl substitution but a larger ring size.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct steric and electronic properties compared to its cis isomer and other cycloalkane derivatives. This uniqueness makes it valuable in stereochemical studies and specific industrial applications.
Propriétés
Numéro CAS |
13151-51-4 |
|---|---|
Formule moléculaire |
C19H16N4O6S |
Poids moléculaire |
0 |
Synonymes |
cis-1,2-Dimethylcycloheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




